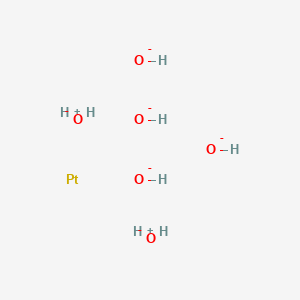

Platinic acid

Description

Properties

Molecular Formula |

H8O6Pt-4 |

|---|---|

Molecular Weight |

299.14 g/mol |

IUPAC Name |

hydron;platinum;hexahydroxide |

InChI |

InChI=1S/6H2O.Pt/h6*1H2;/p-4 |

InChI Key |

BYFKUSIUMUEWCM-UHFFFAOYSA-J |

Canonical SMILES |

[H+].[H+].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Pt] |

Origin of Product |

United States |

Foundational & Exploratory

what is the chemical formula for platinic acid

An In-depth Technical Guide to Platinic Acid for Scientific Research

This guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and applications relevant to researchers, scientists, and drug development professionals. It includes detailed experimental protocols and visual diagrams to elucidate key processes and relationships.

Core Chemical Identity

This compound, more systematically known as hexachlorothis compound, is a key inorganic compound of platinum. It is the primary starting material for the production of most other platinum compounds and catalysts. The most common form is the hexahydrate.

-

Chemical Formula: H₂PtCl₆[1]

-

Structural Formula: [H₃O]₂--INVALID-LINK--₄[4]

-

Synonyms: Chlorothis compound, Hydrogen hexachloroplatinate(IV), Speier's catalyst[1]

Physicochemical and Spectroscopic Data

The properties of hexachlorothis compound are summarized in the table below. Its hygroscopic nature and solubility in various solvents are critical for its application in solution-based synthesis and catalysis.

| Property | Value | References |

| Molar Mass | 409.81 g/mol (anhydrous) | [1][4] |

| 517.9 g/mol (hexahydrate) | [3] | |

| Appearance | Reddish-brown or orange-yellow solid crystals | [3][4][5] |

| Density | 2.431 g/cm³ | [4][6] |

| Melting Point | 60 °C (decomposes) | [2][3][5][6] |

| Solubility | Soluble in water, ethanol, acetone (B3395972), ether | [5][7] |

| Hygroscopicity | Highly hygroscopic | [4][5] |

Synthesis and Experimental Protocols

Hexachlorothis compound is most commonly synthesized by dissolving platinum metal in aqua regia, a mixture of nitric and hydrochloric acids.[2][4][8] The subsequent removal of residual nitric acid is crucial for obtaining a pure product.

General Synthesis Protocol from Platinum Metal

-

Dissolution: Platinum metal is dissolved in aqua regia (typically 1 part nitric acid to 3 parts hydrochloric acid). The reaction is often heated to facilitate the dissolution.[5][8] The overall reaction is: Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O[8]

-

Purification: The resulting solution contains unreacted nitric acid, which must be removed. This is achieved by repeatedly adding concentrated hydrochloric acid to the solution and evaporating it by heating.[9] This process converts residual nitrates into volatile nitrosyl chloride (NOCl), which is driven off as a gas.[9]

-

Crystallization: Once all nitric acid traces are removed (indicated by the cessation of brown gas evolution), the solution is concentrated by heating and then allowed to cool.[5][9] The highly hygroscopic, reddish-brown crystals of hexachlorothis compound hexahydrate will form.[4][9] Drying should be performed in a desiccator to prevent the crystals from absorbing atmospheric moisture.[9]

Experimental Protocol: Synthesis of Platinum Nanoparticles (PtNPs)

Hexachlorothis compound is a ubiquitous precursor for the synthesis of platinum nanoparticles, which are vital in catalysis. The following protocol describes a chemical reduction method.

-

Precursor Solution Preparation: Prepare a 0.13 mM platinum solution by dissolving 1.1 mg of hexachlorothis compound hexahydrate (H₂PtCl₆·6H₂O) in 20 mL of deionized water.[5]

-

Reduction: While vigorously stirring the platinum precursor solution, add a freshly prepared solution of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648) (N₂H₄).[2][4][5] The solution's color will change, indicating the nucleation and growth of platinum nanoparticles.[5]

-

Stabilization & Stirring: Continue stirring the solution for a set period (e.g., 2 hours) at a controlled temperature (e.g., 40 °C) to ensure the complete reduction and stabilization of the nanoparticles.[4][5] The pH of the solution can be adjusted (e.g., to pH 10) to control particle size, with higher pH generally leading to smaller particles.[4]

-

Purification: Separate the synthesized platinum nanoparticles from the reaction mixture via centrifugation (e.g., at 3000 rpm for 5 minutes).[4]

-

Washing: Wash the resulting nanoparticle pellet multiple times with deionized water and acetone to remove unreacted reagents and byproducts.[4][5]

-

Drying & Storage: Dry the purified nanoparticles in an oven at 110 °C and store them as a suspension in a suitable solvent like acetone.[4]

Applications in Research and Development

This compound is a versatile compound with numerous applications in scientific research.

-

Catalysis: It is widely used as a catalyst or precatalyst, most notably as "Speier's catalyst" for hydrosilylation reactions, which are crucial in the production of silicones.[4] It is also the precursor for preparing heterogeneous catalysts, such as carbon-supported platinum nanoparticles used in proton-exchange membrane fuel cells (PEMFCs).[4]

-

Analytical Chemistry: Historically, this compound was popularized for the quantitative gravimetric analysis of potassium. It precipitates potassium ions from solution as insoluble, yellow potassium hexachloroplatinate (K₂PtCl₆).[10]

-

Material Synthesis: It is the primary starting material for synthesizing a wide range of materials, including various platinum compounds, platinum-based catalysts, and platinum nanoparticles with controlled shapes and sizes.[3][11]

-

Precursor for Anticancer Drugs: this compound is a fundamental precursor in the synthesis pathway of platinum-based chemotherapy drugs like cisplatin (B142131) and carboplatin.

Diagrams and Workflows

Logical Relationship of this compound

The following diagram illustrates the central role of hexachlorothis compound as a precursor for various applications.

Experimental Workflow: Platinum Nanoparticle Synthesis

This workflow visualizes the key steps in the chemical reduction synthesis of platinum nanoparticles (PtNPs) from a this compound precursor.

Signaling Pathway: Cisplatin-Induced Apoptosis

While this compound is not biologically active itself, it is the precursor to vital platinum-based anticancer drugs like cisplatin. Cisplatin exerts its therapeutic effect by inducing apoptosis (programmed cell death) in cancer cells. The diagram below outlines the major signaling pathways involved.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Computational modeling of apoptotic signaling pathways induced by cisplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioreduction of platinum salts into nanoparticles: a mechanistic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potassium - Wikipedia [en.wikipedia.org]

- 11. apjee-my.weebly.com [apjee-my.weebly.com]

Synthesis of Chloroplatinic Acid from Platinum Metal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of chloroplatinic acid (H₂PtCl₆) from elemental platinum. The primary and most established method involves the dissolution of platinum metal in aqua regia, a freshly prepared mixture of nitric acid and hydrochloric acid. This document details the underlying chemistry, experimental protocols, and purification strategies, presenting quantitative data in a structured format for clarity and comparison.

Introduction

Chlorothis compound is a crucial precursor in the synthesis of various platinum-containing compounds, including numerous catalysts and anti-cancer drugs such as cisplatin. The reliable and efficient synthesis of high-purity chlorothis compound is therefore of significant interest to the research and pharmaceutical communities. The most common laboratory and industrial method for its preparation is the reaction of platinum metal with aqua regia.[1][2][3]

The overall chemical reaction is complex but can be summarized as follows:

Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O[1][4]

This process involves the oxidation of platinum by nitric acid and the subsequent formation of the stable hexachloroplatinate anion ([PtCl₆]²⁻) in the presence of hydrochloric acid.

Experimental Protocols

Several variations of the synthesis of chlorothis compound from platinum have been reported. Below are detailed methodologies derived from various sources.

Standard Aqua Regia Method

This method is the most frequently cited procedure for dissolving platinum metal.

Materials:

-

Platinum metal (powder, foil, or wire)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Concentrated Nitric Acid (HNO₃, 68-70%)

-

Deionized water

Procedure:

-

Preparation of Aqua Regia: In a suitable glass reactor, cautiously mix concentrated hydrochloric acid and concentrated nitric acid in a 3:1 to 4:1 volumetric ratio. The mixture should be prepared fresh for optimal reactivity.

-

Dissolution of Platinum: Immerse the platinum metal in the aqua regia solution. Gentle heating (50-60 °C) can be applied to accelerate the dissolution process.[5] The reaction vessel should be covered to minimize evaporation and loss of volatile reactants. The dissolution is complete when no solid platinum remains.

-

Removal of Nitrosyl Chloride and Excess Nitric Acid: After the platinum has completely dissolved, the resulting solution contains residual nitric acid and dissolved nitrogen oxides (like nitrosyl chloride, NOCl), which can interfere with subsequent applications. To remove these, repeatedly add small portions of concentrated hydrochloric acid to the solution and heat gently (around 100 °C).[5][6] This step is complete when the evolution of brown fumes (NO₂) ceases.

-

Crystallization: Concentrate the purified solution by gentle heating or evaporation at room temperature to obtain the reddish-brown crystals of chlorothis compound hexahydrate (H₂PtCl₆·6H₂O).[6][7] Avoid excessive heating, as it can lead to decomposition.[6] For highly pure crystals, a desiccator can be used for the final drying step.[6]

Modified Aqua Regia Method with Hydrogen Peroxide

A variation of the standard method involves the addition of hydrogen peroxide to aid in the oxidation and ensure the platinum remains in the +4 oxidation state.

Procedure:

-

Follow steps 1 and 2 of the Standard Aqua Regia Method.

-

After the initial dissolution and removal of the bulk of nitrogen oxides, add a small amount of hydrochloric acid and hydrogen peroxide.[8]

-

Heat the solution gently to concentrate it, promoting the formation of chlorothis compound and removing excess acid and water.[8] This method aims to produce a high-purity granular product.[8]

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of chlorothis compound.

| Parameter | Method 1[5] | Method 2[9] | Method 3[8] |

| Platinum Input | 30 mg (powder) | 15 g | Not specified |

| Aqua Regia Composition | 3.5 mL (37% HCl & 68% HNO₃) | 300ml 30% HCl & 100ml 96% HNO₃ | Not specified |

| Reaction Temperature | 50-60 °C | 170 °C | 130 °C (concentration) |

| Purification Step | Repeated HCl addition and heating to 100 °C | Heating to 140 °C with HCl addition | Addition of HCl and H₂O₂ |

| Product Form | Crystals of H₂PtCl₆·6H₂O | Crystalline Chlorothis compound | Granular Chlorothis compound |

| Yield | > 99% | 97% | 99.5% |

Process Visualization

The following diagrams illustrate the key experimental workflow and the chemical transformation involved in the synthesis of chlorothis compound.

Caption: Experimental workflow for the synthesis of chlorothis compound.

Caption: Key chemical transformations in chlorothis compound synthesis.

Safety Considerations

The synthesis of chlorothis compound involves the use of highly corrosive and toxic chemicals. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Aqua regia is extremely corrosive and produces toxic nitrogen dioxide gas.[6] Chlorothis compound itself is also harmful if ingested.[4]

Conclusion

The synthesis of chlorothis compound from platinum metal using aqua regia is a well-established and reliable method. By carefully controlling reaction conditions and implementing appropriate purification steps, high yields of high-purity product can be obtained. The choice of a specific protocol may depend on the desired final purity, scale of the reaction, and available equipment. The quantitative data and detailed methodologies provided in this guide serve as a valuable resource for researchers and professionals in the field.

References

- 1. Platinum - Wikipedia [en.wikipedia.org]

- 2. Chlorothis compound - Wikipedia [en.wikipedia.org]

- 3. Hexachlorothis compound | Platinum, Hexavalent, Halide | Britannica [britannica.com]

- 4. Chlorothis compound - Sciencemadness Wiki [sciencemadness.org]

- 5. US10865121B2 - Method of making an inorganic platinum compound - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. CN101549891B - A kind of preparation method of granular chlorothis compound - Google Patents [patents.google.com]

- 9. CN101987748A - Preparation method of analytically pure chlorothis compound - Google Patents [patents.google.com]

Dissolving Platinum in Aqua Regia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the process of dissolving platinum in aqua regia, a highly corrosive mixture of nitric acid and hydrochloric acid. The information presented herein is intended for use by professionals in research, scientific, and drug development fields. This document details the underlying chemical principles, experimental protocols, kinetic data, and safety precautions associated with this process.

Introduction

Platinum, a noble metal, is renowned for its resistance to corrosion and dissolution by single acids. However, it can be effectively dissolved by aqua regia, a freshly prepared mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl), typically in a 1:3 molar ratio.[1][2] This process is fundamental in various applications, including the refining of platinum, the preparation of platinum-based catalysts, and the synthesis of platinum-containing pharmaceuticals. The dissolution of platinum in aqua regia results in the formation of chloroplatinic acid (H₂PtCl₆), a crucial precursor for many platinum compounds.[2][3]

Chemical Principles

The dissolution of platinum in aqua regia is a complex redox process. Nitric acid acts as a powerful oxidizing agent, converting the elemental platinum to platinum ions (Pt⁴⁺). The hydrochloric acid provides chloride ions (Cl⁻) which then react with the platinum ions to form the stable hexachloroplatinate(IV) complex ion ([PtCl₆]²⁻).[4] This complexation is crucial as it removes platinum ions from the solution, driving the initial oxidation of the metal forward.[4]

The overall balanced chemical equation for the reaction is:

Pt(s) + 4HNO₃(aq) + 6HCl(aq) → H₂PtCl₆(aq) + 4NO₂(g) + 4H₂O(l) [3]

Upon mixing, nitric acid and hydrochloric acid react to form volatile and highly reactive species, including nitrosyl chloride (NOCl) and chlorine gas (Cl₂), which are key to the dissolution process.[5]

HNO₃(aq) + 3HCl(aq) → NOCl(g) + Cl₂(g) + 2H₂O(l) [5]

Quantitative Data on Platinum Dissolution

The rate of platinum dissolution in aqua regia is influenced by several factors, including temperature, the ratio of nitric acid to hydrochloric acid, the physical form of the platinum (e.g., bulk metal vs. powder), and the liquid-to-solid ratio. The process is generally understood to be controlled by the chemical reaction at the surface of the metal.

| Parameter | Condition | Observation | Reference |

| Temperature | Increased from 40°C to 80°C | Significant increase in dissolution rate. | |

| 90°C | Increased dissolution rate. | ||

| Acid Concentration | 12.0M HCl, 9.5M HNO₃ | Effective for dissolution. | |

| Particle Size | Bulk metal (e.g., bar) | Dissolution is very slow, potentially taking days. | [3] |

| Powder or small pieces | Dissolution is significantly faster. | [3] | |

| Agitation Speed | > 700 rpm | Can help to eliminate external mass-transfer resistances. | |

| Liquid-to-Solid Ratio | 20 ml/g | A commonly used ratio in experimental studies. |

| Kinetic Parameter | Value | Significance | Reference |

| Activation Energy (Ea) | 72.1 kJ/mol | Indicates that the dissolution is controlled by a surface chemical reaction. | |

| Reaction Order (Pt concentration) | 1.5 | ||

| Reaction Order (H⁺ molarity) | 1.3 |

Experimental Protocols

The following protocols provide a detailed methodology for dissolving platinum in aqua regia and subsequently processing the resulting solution.

Preparation of Aqua Regia

Safety Precaution: Aqua regia is extremely corrosive and releases toxic fumes. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[6][7][8] Aqua regia should be prepared fresh for immediate use and should never be stored in a sealed container due to the evolution of gases which can cause a pressure buildup and potential explosion.[5][7]

-

Acid Measurement: In a clean, dry glass container (preferably borosilicate glass), measure three parts of concentrated hydrochloric acid (e.g., 300 mL of ~37% HCl).[7]

-

Acid Addition: Slowly and carefully add one part of concentrated nitric acid (e.g., 100 mL of ~70% HNO₃) to the hydrochloric acid. Always add nitric acid to hydrochloric acid, never the reverse. [7]

-

Mixing: The solution will turn yellow-orange and may fume.[8] It is now ready for use.

Dissolution of Platinum Metal

-

Platinum Preparation: If starting with a large piece of platinum, it is advisable to increase the surface area by rolling it into a thin sheet or cutting it into smaller pieces to accelerate the dissolution rate.[9] Platinum sponge or powder will react much more quickly.[3]

-

Reaction Setup: Place the platinum metal in a suitable glass reaction vessel (e.g., a beaker or flask) within a chemical fume hood.[3]

-

Acid Addition: Carefully pour the freshly prepared aqua regia over the platinum.[3]

-

Heating: Gently heat the mixture to near boiling (approximately 80-95°C).[9] Heating is necessary to achieve a reasonable dissolution rate for bulk platinum.[3] A hot plate is a suitable heating source.

-

Reaction Time: The time required for complete dissolution will vary depending on the form and amount of platinum. It can range from a few hours for powders to several days for a solid bar.[3][9]

-

Acid Replenishment: For prolonged dissolutions, the acids will be consumed. It may be necessary to periodically add more nitric acid and hydrochloric acid to maintain the reaction.[3]

Post-Dissolution Processing: Removal of Excess Nitric Acid

The resulting solution contains chlorothis compound along with unreacted nitric and hydrochloric acids. For many applications, particularly in the synthesis of other platinum compounds, the removal of residual nitric acid is crucial.[2]

-

Evaporation: Gently heat the solution to reduce its volume. This will begin to drive off the volatile unreacted acids.[2]

-

Hydrochloric Acid Addition: After cooling, add concentrated hydrochloric acid to the solution and heat it again. The excess hydrochloric acid reacts with the remaining nitric acid to form volatile byproducts.[2]

-

Repetition: This process of evaporation and addition of hydrochloric acid should be repeated until no more brown fumes (NO₂) are observed upon heating.[2]

-

Final Concentration: Once the nitric acid is removed, the solution can be carefully evaporated to a syrupy consistency, which upon cooling will yield crystals of chlorothis compound hexahydrate (H₂PtCl₆·6H₂O).[2]

Visualizations

Signaling Pathway of Platinum Dissolution

References

- 1. The Ultimate Aqua Regia Refiner's Guide | Shor International [ishor.com]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. How to refine platinum, palladium and rhodium, and what are the methods | Gold and silver electrolysis Platinum palladium rhodium ruthenium osmium refining-zhengzhou jinquan [goldsrefining.com]

- 5. - Division of Research Safety | Illinois [drs.illinois.edu]

- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 7. ehs.umich.edu [ehs.umich.edu]

- 8. concordia.ca [concordia.ca]

- 9. Instructions for Refining Platinum with Aqua Regia | Shor International [ishor.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Physical and Chemical Properties of Hexachloroplatinic Acid

Hexachlorothis compound, often referred to as chlorothis compound, is a key inorganic compound and one of the most readily available soluble sources of platinum.[1] Its chemical formula is commonly written as H₂PtCl₆, but it typically exists as a hydronium salt, [H₃O]₂[PtCl₆], often in its hexahydrate form.[2][3] This compound serves as a critical precursor for the synthesis of most other platinum compounds, including numerous catalysts and platinum-based nanoparticles.[4][5][6] Its utility extends to analytical chemistry, electroplating, and various industrial applications.[4][7]

Physical Properties

Hexachlorothis compound is a reddish-brown, crystalline solid that is highly deliquescent, meaning it readily absorbs moisture from the air.[2][4] It is highly soluble in water, yielding a mildly acidic solution, and is also soluble in several organic solvents such as ethanol (B145695), acetone, and diethyl ether.[2][8][9]

Table 1: Summary of Physical Properties

| Property | Value | Reference(s) |

| Chemical Formula | H₂PtCl₆ (anhydrous) / H₂PtCl₆·6H₂O (hexahydrate) | [2] |

| IUPAC Name | Dihydrogen hexachloroplatinate(2–) | [2] |

| Molar Mass | 409.81 g/mol (anhydrous) / 517.90 g/mol (hexahydrate) | [2] |

| Appearance | Reddish-brown, yellow, or orange crystalline solid | [2][3] |

| Density | 2.431 g/cm³ at 25 °C | [2][3][10] |

| Melting Point | 60 °C (140 °F) with decomposition | [2][3] |

| Boiling Point | Decomposes upon heating | [2][3][10] |

| Solubility in Water | Highly soluble | [2][3][10] |

| Solubility in Other Solvents | Soluble in alcohol, acetone, diethyl ether, ethyl acetate | [2][11] |

| Crystal Structure | Anti-fluorite | [1][3] |

| Key Characteristic | Highly hygroscopic and deliquescent | [2][3][4] |

Chemical Properties and Reactivity

Hexachlorothis compound is a moderately strong acid and a versatile chemical reagent. Its reactivity is dominated by the hexachloroplatinate(IV) anion, [PtCl₆]²⁻.

Thermal Decomposition

When heated, hexachlorothis compound undergoes a multi-stage decomposition. The hydrated form first loses water molecules. At higher temperatures, it decomposes sequentially into platinum(IV) chloride (PtCl₄) at approximately 220 °C, then to platinum(II) chloride (β-PtCl₂) at 350 °C, and finally to elemental platinum metal at around 500 °C. Heating can release hazardous fumes, including hydrogen chloride gas.[8][12]

Precipitation Reactions

A hallmark chemical property of hexachlorothis compound is its ability to form insoluble precipitates with certain cations. This is famously used for the gravimetric determination of potassium, which selectively precipitates from solution as bright yellow potassium hexachloroplatinate (K₂PtCl₆).[1][3] Similarly, it reacts with ammonium (B1175870) salts to form ammonium hexachloroplatinate, a key intermediate in the purification of platinum.[3]

Reduction to Platinum Metal

The platinum(IV) center in hexachlorothis compound can be readily reduced to elemental platinum (Pt⁰) by various reducing agents. This reaction is fundamental to the synthesis of platinum nanoparticles and supported platinum catalysts.[5][13] Common reducing agents include hydrazine (B178648), sodium borohydride (B1222165), and formic acid.[6][13][14] The reaction conditions, such as temperature, pH, and the choice of reducing agent, significantly influence the size and morphology of the resulting platinum particles.[5][6]

Incompatibilities

Hexachlorothis compound is reactive with metals, alkalis, cyanides, and sulfides.[7][15] It should be stored away from incompatible materials, moisture, and direct light in a dry, cool, and well-ventilated area.[7][16]

Experimental Protocols

Synthesis of Hexachlorothis compound via Aqua Regia

The most common method for producing hexachlorothis compound involves the dissolution of platinum metal in aqua regia, a freshly prepared mixture of concentrated nitric acid and hydrochloric acid.[1][3][4]

-

Protocol:

-

Place platinum metal (e.g., sponge) into a suitable glass reaction vessel.

-

Add aqua regia (typically a 1:3 or 1:4 ratio of nitric acid to hydrochloric acid).[1]

-

Gently heat the mixture to facilitate the complete dissolution of the platinum metal. This process generates toxic nitrogen dioxide gas and should be performed in a well-ventilated fume hood.[17]

-

Reaction: Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O[2]

-

-

After the platinum is fully dissolved, repeatedly add hydrochloric acid and heat the solution to drive off residual nitrogen oxides.[17][18]

-

Evaporate the resulting orange-red solution to a syrup-like consistency to obtain reddish-brown crystals of hexachlorothis compound hydrate.[1][3]

-

Protocol for Platinum Nanoparticle Synthesis (Chemical Reduction)

This protocol outlines a general method for synthesizing platinum nanoparticles using hexachlorothis compound as the precursor and a chemical reducing agent.

-

Protocol:

-

Precursor Solution: Prepare an aqueous solution of hexachlorothis compound (H₂PtCl₆) of a desired concentration (e.g., 1 mM).[19]

-

Reducing Agent Solution: Separately prepare a solution of a reducing agent, such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄).[5][14]

-

Reduction: While vigorously stirring the H₂PtCl₆ solution, add the reducing agent solution. The reaction is often rapid, indicated by a color change as platinum(IV) is reduced to colloidal platinum(0) nanoparticles.[14]

-

Control: The reaction can be controlled by adjusting parameters like temperature and pH. For instance, using hydrazine, increasing the temperature and pH has been shown to decrease the average particle size.[5][6]

-

Purification: The resulting nanoparticles can be purified by methods such as centrifugation and washing with deionized water and ethanol to remove unreacted reagents and byproducts.[14]

-

Assay for Platinum Content (Electrolytic Determination)

This method from ACS Reagent Chemicals provides a precise way to determine the platinum content in a sample of hexachlorothis compound.[20]

-

Protocol:

-

Accurately weigh approximately 1 g of the hexachlorothis compound sample and transfer it to a tared platinum dish.

-

Dissolve the sample in 80 mL of water and add 2 mL of sulfuric acid.

-

Cover the dish and electrolyze the solution using a rotating platinum anode, with the dish itself serving as the cathode.

-

Conduct the electrolysis at 0.5 A for 4 hours at 55-60 °C, followed by 1 A for 1.5 hours to ensure complete deposition of platinum onto the dish.

-

Once electrolysis is complete, carefully rinse the dish containing the deposited platinum with water.

-

Dry the dish and ignite it at 600 °C for 5 minutes.

-

Cool and weigh the dish. The increase in weight corresponds to the mass of pure platinum, which should be at least 37.50% of the initial sample weight for ACS Reagent Grade material.[20]

-

Core Applications

The unique properties of hexachlorothis compound make it indispensable in several scientific and industrial fields.

-

Catalysis: It is widely known as Speier's catalyst and is a precursor for many hydrosilylation and hydrogenation reactions.[3][21] It is also the starting material for preparing supported catalysts (e.g., platinum on carbon) used in fuel cells and automotive catalytic converters.[5][22]

-

Analytical Chemistry: Historically, it was a primary reagent for the quantitative gravimetric analysis of potassium ions in solution.[1][3][10]

-

Materials Science: It is the most common precursor for the controlled synthesis of platinum nanoparticles with tailored sizes and shapes for applications in catalysis, electronics, and nanomedicine.[5][6]

-

Platinum Purification and Plating: It is a central intermediate in refining platinum from ores and is used directly in platinum electroplating baths.[3][4]

References

- 1. Dihydrogen_hexachloroplatinate_(IV)_hexahydrate [chemeurope.com]

- 2. Chlorothis compound - Sciencemadness Wiki [sciencemadness.org]

- 3. Chlorothis compound - Wikipedia [en.wikipedia.org]

- 4. Hexachlorothis compound | Platinum, Hexavalent, Halide | Britannica [britannica.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Chlorothis compound | H2PtCl6 | CID 61859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Client Challenge [chemistry.fandom.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. fishersci.com [fishersci.com]

- 13. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 14. benchchem.com [benchchem.com]

- 15. CHLOROthis compound, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. 16941-12-1 CAS MSDS (Chloroplantinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 17. CN101987748A - Preparation method of analytically pure chlorothis compound - Google Patents [patents.google.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. chemimpex.com [chemimpex.com]

- 22. Page loading... [guidechem.com]

Unraveling the Solid-State Architecture of Hexachloroplatinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the solid-state structure of hexachloroplatinic acid, a compound of significant interest in catalysis and materials science. This document elucidates the precise atomic arrangement of its common hexahydrate form, presenting key crystallographic data, detailed experimental methodologies for its characterization, and visual representations of its molecular and crystal structure.

Core Structural Characteristics

Solid hexachlorothis compound is most commonly encountered as its hexahydrate. Extensive crystallographic studies, primarily through single-crystal X-ray diffraction, have revealed that its structure is more accurately represented by the ionic formulation [H₃O]₂[PtCl₆]·4H₂O . This formulation underscores the presence of hydronium cations, a complex hexachloroplatinate anion, and additional water molecules of crystallization.

The fundamental building block of the anionic component is the hexachloroplatinate(IV) anion, [PtCl₆]²⁻ , which features a central platinum atom in a +4 oxidation state. This platinum atom is octahedrally coordinated to six chloride ligands. The overall solid-state structure is a complex, three-dimensional network established by hydrogen bonding between the octahedral [PtCl₆]²⁻ anions, the hydronium (H₃O⁺) cations, and the water molecules.

A seminal study by D. Babel in 1964 provided the foundational understanding of this crystal structure. The research identified the presence of diaquahydrogen ions, [H₂O·H·OH₂]⁺, which are essentially hydrated protons, playing a crucial role in the hydrogen-bonding network that holds the crystal lattice together.

Quantitative Crystallographic Data

The following tables summarize the key quantitative data derived from the single-crystal X-ray diffraction analysis of hexachlorothis compound hexahydrate.

Table 1: Crystal System and Unit Cell Parameters

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 11.88 Å |

| b | 7.58 Å |

| c | 14.70 Å |

| β | 110.5° |

Table 2: Atomic Coordination and Geometry

| Feature | Description |

| Platinum (Pt) Coordination | Octahedral |

| Ligands | 6 x Chlorine (Cl) |

| Cation | Hydronium (H₃O⁺) |

| Other Species | Water of Crystallization (H₂O) |

Experimental Protocols

The determination of the crystal structure of hexachlorothis compound hexahydrate is achieved through single-crystal X-ray diffraction. The following is a representative, detailed protocol for such an analysis of a hydrated inorganic salt.

3.1. Synthesis and Crystal Growth of Hexachlorothis compound Hexahydrate

-

Preparation of Hexachlorothis compound Solution: Dissolve elemental platinum in aqua regia (a mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:3 molar ratio). Gently heat the mixture to facilitate the dissolution of the platinum metal.

-

Evaporation and Crystallization: After complete dissolution, carefully evaporate the solution to a syrupy consistency. This process removes excess acids.

-

Single Crystal Growth: Allow the concentrated solution to cool slowly at room temperature. The slow evaporation of the solvent will promote the formation of well-defined, single crystals of hexachlorothis compound hexahydrate. Alternatively, vapor diffusion, where a less-soluble solvent is slowly introduced into the vapor phase above the solution, can be employed to control crystal growth.

3.2. Single-Crystal X-ray Diffraction Analysis

-

Crystal Selection and Mounting:

-

Under a polarizing microscope, select a single crystal of suitable size (typically 0.1-0.3 mm in its largest dimension) that is free of cracks and other visible defects.

-

Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

-

Data Collection:

-

Mount the goniometer head on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss.

-

Center the crystal in the X-ray beam.

-

Perform an initial series of diffraction images to determine the unit cell parameters and the crystal's orientation matrix.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles, recording the diffraction pattern at each step.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction data to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

-

Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain initial atomic positions.

-

Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic positions, and thermal displacement parameters to minimize the difference between the observed and calculated structure factors.

-

Locate and refine the positions of hydrogen atoms from the difference Fourier map.

-

Visualization of the Structure

The following diagrams, generated using the DOT language, illustrate the key structural components of solid hexachlorothis compound.

Caption: Octahedral coordination of the [PtCl₆]²⁻ anion.

Caption: Experimental workflow for structure determination.

An In-depth Technical Guide to the Hydrolysis Reactions of Chloroplatinic Acid in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroplatinic acid (H₂PtCl₆), a cornerstone of platinum chemistry, serves as a critical precursor in the synthesis of platinum-based catalysts and anti-cancer drugs. Its behavior in aqueous solution is complex, governed by a series of hydrolysis reactions that progressively replace chloride ligands with water and hydroxide (B78521) groups. This process, influenced by factors such as pH, temperature, and concentration, dictates the speciation of platinum(IV) and ultimately impacts the reactivity and efficacy of its derivatives. This technical guide provides a comprehensive overview of the core hydrolysis reactions of chlorothis compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

Core Hydrolysis Pathways

The hydrolysis of the hexachloroplatinate(IV) anion, [PtCl₆]²⁻, proceeds in a stepwise manner, leading to a variety of chloro-aqua-hydroxo species. The initial reactions involve the substitution of chloride ions by water molecules (aquation), followed by deprotonation of the coordinated water to form hydroxo complexes. These reactions are generally reversible, with the equilibrium position being highly dependent on the pH and chloride concentration of the solution.[1]

The primary hydrolysis steps can be generalized as follows:

[PtClₙ(H₂O)₆₋ₙ]⁽⁴⁻ⁿ⁾⁺ + H₂O ⇌ [PtClₙ₋₁(H₂O)₇₋ₙ]⁽⁵⁻ⁿ⁾⁺ + Cl⁻ (Aquation)

[PtClₙ(H₂O)₆₋ₙ]⁽⁴⁻ⁿ⁾⁺ ⇌ [PtClₙ(OH)(H₂O)₅₋ₙ]⁽³⁻ⁿ⁾⁺ + H⁺ (Deprotonation)

At higher pH values, direct substitution of chloride by hydroxide ions can also occur. As the hydrolysis progresses, the formation of polynuclear oxo- or hydroxo-bridged platinum(IV) complexes (olation and oxolation) can take place, leading to the formation of platinum colloids or precipitates.

Figure 1: Generalized hydrolysis pathway of [PtCl₆]²⁻ in aqueous solution.

Quantitative Data on Hydrolysis

The speciation of platinum(IV) in aqueous solution is governed by the equilibrium constants of the successive hydrolysis steps. While a complete set of stepwise constants is not available in a single source, various studies have determined key thermodynamic and kinetic parameters.

| Equilibrium | Log K (at 30 °C) | Reference |

| [PtCl₆]²⁻ + H₂O ⇌ [PtCl₅(H₂O)]⁻ + Cl⁻ | ~1.75 ± 0.05 | [2] |

| [PtBr₆]²⁻ + H₂O ⇌ [PtBr₅(H₂O)]⁻ + Br⁻ | ~2.71 ± 0.15 | [2] |

Table 1: Aquation Constants for Hexahaloplatinate(IV) Complexes.

The chemical shifts observed in ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the coordination environment of the platinum atom, making it a powerful tool for identifying different hydrolysis products.

| Platinum(IV) Species | ¹⁹⁵Pt Chemical Shift (δ, ppm) |

| [PtCl₆]²⁻ | 0 (Reference) |

| cis-[PtCl₄(OH)₂]²⁻ | ~1050 |

| trans-[PtCl₄(OH)₂]²⁻ | ~1150 |

| fac-[PtCl₃(OH)₃]²⁻ | ~2100 |

| mer-[PtCl₃(OH)₃]²⁻ | ~2200 |

| cis-[PtCl₂(OH)₄]²⁻ | ~3200 |

| trans-[PtCl₂(OH)₄]²⁻ | ~3300 |

| [PtCl(OH)₅]²⁻ | ~4300 |

| [Pt(OH)₆]²⁻ | ~5400 |

Table 2: Approximate ¹⁹⁵Pt NMR Chemical Shifts of Chloro-Hydroxo-Platinate(IV) Complexes. (Note: Chemical shifts are approximate and can vary with experimental conditions. The data is compiled based on trends observed in the literature.[3][4][5])

Experimental Protocols

A variety of analytical techniques are employed to study the hydrolysis of chlorothis compound. Detailed methodologies for the key experiments are provided below.

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy for Speciation Analysis

¹⁹⁵Pt NMR is the method of choice for the structural elucidation of platinum species in solution.[6] The wide chemical shift range of ¹⁹⁵Pt allows for the differentiation of various hydrolysis products.[6]

Objective: To identify and quantify the different platinum(IV) species present in an aqueous solution of chlorothis compound at a given pH.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of chlorothis compound (e.g., 0.1 M) in D₂O.

-

Adjust the pD of aliquots of the stock solution to the desired values using DCl or NaOD.

-

Allow the solutions to equilibrate for a specified time (e.g., 24 hours) at a constant temperature.

-

-

NMR Data Acquisition:

-

Use a high-field NMR spectrometer equipped with a broadband probe.

-

The reference compound is typically a 1.2 M solution of sodium hexachloroplatinate(IV) (Na₂PtCl₆) in D₂O, with its chemical shift set to 0 ppm.[6]

-

Acquire ¹⁹⁵Pt NMR spectra using a standard single-pulse experiment with proton decoupling.

-

Typical acquisition parameters include:

-

Pulse width: calibrated for a 90° pulse.

-

Relaxation delay: 5 times the longest T₁ of the species of interest (can be determined using an inversion-recovery experiment).

-

Number of scans: sufficient to obtain a good signal-to-noise ratio, which can range from a few hundred to several thousand depending on the concentration.

-

-

-

Data Analysis:

Figure 2: Experimental workflow for ¹⁹⁵Pt NMR speciation analysis.

UV-Visible (UV-Vis) Spectrophotometry for Kinetic Studies

UV-Vis spectroscopy can be used to monitor the kinetics of the hydrolysis reactions by observing changes in the absorption spectra over time. The ligand-to-metal charge transfer (LMCT) bands of the platinum complexes are sensitive to the coordination environment.

Objective: To determine the rate constants for the initial aquation steps of [PtCl₆]²⁻.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of chlorothis compound in a non-complexing acidic medium (e.g., 0.1 M HClO₄) to minimize initial hydrolysis.

-

Prepare a reaction solution by diluting the stock solution to the desired concentration (e.g., 10⁻⁴ M) in a temperature-controlled cuvette.

-

-

Kinetic Measurement:

-

Use a diode-array or scanning UV-Vis spectrophotometer with a thermostatted cell holder.

-

Record the UV-Vis spectrum of the solution at regular time intervals. The characteristic LMCT band for [PtCl₆]²⁻ is around 262 nm.[7]

-

Monitor the decrease in absorbance at the λₘₐₓ of the reactant or the increase in absorbance at the λₘₐₓ of a product.

-

-

Data Analysis:

-

Extract the absorbance data at a specific wavelength as a function of time.

-

Assuming pseudo-first-order kinetics for the initial hydrolysis step, plot ln(Aₜ - A∞) versus time, where Aₜ is the absorbance at time t and A∞ is the absorbance at infinite time.

-

The slope of the linear fit will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

-

By performing the experiment at different temperatures, the activation parameters (Eₐ, ΔH‡, ΔS‡) can be determined using the Arrhenius and Eyring equations.

-

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

EXAFS provides information about the local atomic structure around the platinum atom, including coordination numbers and bond distances to neighboring atoms.

Objective: To determine the coordination environment of platinum(IV) in aqueous solution under different conditions.

Methodology:

-

Sample Preparation:

-

Prepare aqueous solutions of chlorothis compound with varying pH and chloride concentrations.

-

For measurements of solutions, the samples are often frozen to minimize radiation damage and thermal disorder.

-

The sample is loaded into a suitable sample holder with X-ray transparent windows (e.g., Kapton or Mylar).

-

-

Data Collection:

-

EXAFS data are collected at a synchrotron radiation source at the Pt L₃-edge.

-

Data are typically collected in fluorescence mode for dilute samples.

-

-

Data Analysis:

-

The raw data is processed to extract the EXAFS function, χ(k).

-

The χ(k) data is Fourier transformed to obtain a radial distribution function, which shows peaks corresponding to different coordination shells around the platinum atom.

-

The data is then fit to a theoretical model using software such as Artemis or EXAFSPAK to determine structural parameters like coordination number, bond distance, and Debye-Waller factor.[1]

-

Potentiometric Titration for Stability Constant Determination

Potentiometric titrations can be used to determine the stepwise stability constants of the hydrolysis products by monitoring the pH change upon addition of a strong base.

Objective: To determine the pKₐ values of the aqua ligands in the hydrolyzed platinum(IV) species.

Methodology:

-

Experimental Setup:

-

Use a high-precision pH meter with a glass electrode and a reference electrode.

-

The titration is performed in a thermostatted vessel under an inert atmosphere (e.g., argon) to prevent interference from atmospheric CO₂.

-

-

Titration Procedure:

-

A known concentration of chlorothis compound in a constant ionic strength medium (e.g., 0.1 M NaClO₄) is titrated with a standardized, carbonate-free strong base (e.g., NaOH).

-

The pH is recorded after each addition of the titrant.

-

-

Data Analysis:

-

The titration data (pH vs. volume of titrant) is analyzed using a suitable computer program (e.g., Hyperquad) to refine the protonation constants of the various species in solution.

-

The average number of protons bound per platinum complex is calculated and plotted against pH to determine the pKₐ values.

-

Conclusion

The hydrolysis of chlorothis compound is a multifaceted process that gives rise to a complex mixture of platinum(IV) species in aqueous solution. Understanding the thermodynamics and kinetics of these reactions is paramount for controlling the speciation and, consequently, the performance of platinum-based materials in various applications. This technical guide has provided a foundational understanding of the core hydrolysis pathways, summarized key quantitative data, and detailed the experimental protocols necessary for the rigorous investigation of this important chemical system. Further research to complete the set of stepwise equilibrium and rate constants will undoubtedly provide deeper insights and enable more precise control over the synthesis of advanced platinum-containing materials and pharmaceuticals.

References

- 1. researchgate.net [researchgate.net]

- 2. 195Pt NMR study of the speciation and preferential extraction of Pt(IV)-mixed halide complexes by diethylenetriamine-modified silica-based anion exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploring Platinum Speciation with X-ray Absorption Spectroscopy under High-Energy Resolution Fluorescence Detection Mode [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Genesis of a Catalyst: An In-depth Technical Guide to the Initial Nucleation Process in Platinum Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of platinum nanoparticles (PtNPs) with precisely controlled size, shape, and surface properties is paramount for their application in fields ranging from catalysis and electronics to nanomedicine and drug delivery. The initial nucleation stage, a fleeting yet determinative phase, dictates the ultimate characteristics of the nanoparticles. This guide provides a comprehensive overview of the core principles governing the initial nucleation of platinum nanoparticles, drawing upon contemporary research and established synthesis protocols.

Unraveling the Nucleation of Platinum Nanoparticles

The formation of platinum nanoparticles from a precursor in solution is a complex process that begins with nucleation, the birth of the first stable atomic clusters, followed by particle growth. While classically described by the LaMer model, recent in-situ studies have revealed more intricate, non-classical pathways.

Classical vs. Non-Classical Nucleation Pathways

The LaMer model provides a foundational understanding of nanoparticle formation, positing that a burst of nucleation occurs when the concentration of zero-valent platinum (Pt(0)) atoms surpasses a critical supersaturation level. This is followed by a diffusion-controlled growth phase where these atoms deposit onto the existing nuclei.[1][2]

However, a growing body of evidence suggests that the nucleation of platinum nanoparticles can deviate from this classical model. In-situ characterization techniques have unveiled non-classical pathways where nucleation is not solely dependent on the concentration of monomeric Pt(0).[3][4] One prominent non-classical mechanism involves the formation of polynuclear platinum complexes before the reduction to Pt(0).[5][6][7][8] These intermediate clusters, containing Pt-Pt bonds, can then act as the initial seeds for nanoparticle formation.[5][6][7][8] Studies have identified species such as [PtCl₅-PtCl₅] and [PtCl₆-Pt₂Cl₆-PtCl₆] as potential precursors to nucleation.[6][7]

Another non-classical route involves a multi-step process characterized by the initial formation of small clusters through atom attachment, followed by the aggregation of these primary particles.[3] Furthermore, research has indicated the possibility of heterogeneous nucleation , where nucleation is initiated on the surface of impurities, such as room dust, rather than homogeneously within the solution.[9]

Key Factors Influencing Platinum Nanoparticle Nucleation

The initial nucleation event is highly sensitive to a variety of experimental parameters. Precise control over these factors is essential for achieving reproducible synthesis of platinum nanoparticles with desired characteristics.

The Role of Precursors and Reducing Agents

The choice of platinum precursor and reducing agent is a critical determinant of the nucleation kinetics. Different precursors exhibit varying reduction potentials and ligand exchange kinetics, which in turn affect the rate of Pt(0) generation.[10][11] Common platinum precursors include hexachloroplatinic acid (H₂PtCl₆), potassium tetrachloroplatinate(II) (K₂PtCl₄), and platinum(II) acetylacetonate (B107027) (Pt(acac)₂).[4][10][12] The reduction rate of these precursors by agents such as sodium borohydride (B1222165) (NaBH₄), hydrazine (B178648) (N₂H₄), ethylene (B1197577) glycol, or hydrogen gas directly influences the degree of supersaturation and, consequently, the nucleation rate.[12][13] A faster reduction generally leads to a higher nucleation rate and the formation of smaller nanoparticles.[11]

The Influence of Capping Agents and Additives

Capping or stabilizing agents are crucial for controlling particle growth and preventing aggregation.[14][15][16] These molecules, which can include polymers like polyvinylpyrrolidone (B124986) (PVP), citrate (B86180) ions, or various organic ligands, adsorb to the surface of the nascent nuclei.[17][18] This surface passivation modulates the growth rate and can influence the final shape of the nanoparticles. The concentration and type of capping agent can also impact the initial nucleation by affecting the surface energy of the primary clusters.

Additives, such as certain ions, can also play a significant role. For instance, the presence of chloride ions has been shown to slow the nucleation step, while the addition of sodium nitrate (B79036) in polyol synthesis can alter the reduction kinetics and lead to different nanoparticle morphologies.[19][20]

Impact of Reaction Conditions

Temperature and pH are fundamental parameters that govern the thermodynamics and kinetics of the reduction and nucleation processes.[12][21] Higher temperatures generally increase the rate of reduction, leading to a faster nucleation burst and smaller nanoparticles.[21] The pH of the reaction medium can affect the redox potential of the platinum precursor and the reducing agent, as well as the stability of the capping agents.[12][21]

Experimental Protocols for Platinum Nanoparticle Synthesis

The following sections detail common experimental methodologies for the synthesis of platinum nanoparticles, with a focus on the initial stages of nucleation.

Chemical Reduction with Sodium Borohydride

This method is widely used for the rapid synthesis of platinum nanoparticles in aqueous solution.[22]

Materials and Reagents:

-

Platinum Precursor: e.g., Hexachlorothis compound (H₂PtCl₆)

-

Reducing Agent: Sodium borohydride (NaBH₄)

-

Stabilizing Agent (optional): e.g., Sodium citrate

-

Solvent: Deionized water

Protocol:

-

Prepare an aqueous solution of the platinum precursor (e.g., 1 mM H₂PtCl₆).[23]

-

If a stabilizing agent is used, add it to the precursor solution (e.g., 10 mM sodium citrate).[23]

-

Prepare a fresh, cold aqueous solution of sodium borohydride (e.g., 180 mM NaBH₄). It is crucial to use a freshly prepared solution as NaBH₄ degrades over time.[23]

-

While vigorously stirring the platinum precursor solution, slowly add the sodium borohydride solution dropwise.[23]

-

A color change to dark brown or black indicates the formation of platinum nanoparticles.[23] The slow addition of the reducing agent helps to control the nucleation and growth for a more uniform size distribution.[23]

Polyol Synthesis

The polyol method utilizes a high-boiling point alcohol, such as ethylene glycol, as both the solvent and the reducing agent.[24][20][25][26]

Materials and Reagents:

-

Platinum Precursor: e.g., Hexachlorothis compound (H₂PtCl₆)

-

Solvent/Reducing Agent: Ethylene glycol

-

Capping Agent (optional): e.g., Polyvinylpyrrolidone (PVP)

-

Shape-directing agent (optional): e.g., Sodium nitrate (NaNO₃)[24][20]

Protocol:

-

Dissolve the platinum precursor and any capping or shape-directing agents in ethylene glycol.[25]

-

Heat the solution to a specific temperature (e.g., 160 °C) with constant stirring.[24][20]

-

The reduction of the platinum precursor by ethylene glycol at elevated temperatures leads to the nucleation and growth of nanoparticles.

-

The reaction is typically allowed to proceed for a set amount of time to achieve the desired particle size and morphology.

Quantitative Data on Platinum Nanoparticle Nucleation

The following tables summarize key quantitative data from the literature, providing insights into the factors affecting the initial nucleation and final characteristics of platinum nanoparticles.

| Precursor | Reducing Agent | Stabilizer/Capping Agent | Temperature (°C) | pH | Average Particle Size (nm) | Reference(s) |

| H₂PtCl₆ | Hydrazine | None | 40 | 10 | ~302 | [21] |

| H₂PtCl₆ | NaBH₄ | Sodium Citrate | Room Temp | - | - | |

| H₂PtCl₆ | NaBH₄ | None | 25 | - | 5.3 | |

| H₂PtCl₆ | Ethylene Glycol | PVP | Varied | - | 5-40 | [25] |

| H₂PtCl₆ | Sodium Rhodizonate | None | Room Temp | - | ~2.25 | [27] |

Table 1: Influence of Synthesis Parameters on Platinum Nanoparticle Size. This table highlights how different combinations of precursors, reducing agents, and reaction conditions can be used to tune the final size of the synthesized platinum nanoparticles.

| Parameter Varied | Effect on Nucleation/Particle Size | Observation | Reference(s) |

| NaNO₃/H₂PtCl₆ molar ratio | Controls morphology | Increased ratio leads to evolution from irregular spheroids to tetrahedra and octahedra. | [24][20] |

| Chloride ion concentration | Slows nucleation | Longer induction period and decreased rate of Pt(II) loss with increasing chloride concentration. | [9][19] |

| pH (with Hydrazine) | Affects particle size | Average particle size decreases with increasing pH. | [21] |

| Temperature (with Hydrazine) | Affects particle size | Average particle size decreases with increasing temperature. | [21] |

Table 2: Impact of Additives and Reaction Conditions on Nucleation and Morphology. This table illustrates the significant role that additives and fundamental reaction parameters play in directing the outcome of platinum nanoparticle synthesis.

Visualizing the Nucleation Process

Diagrams generated using Graphviz provide a visual representation of the complex processes involved in platinum nanoparticle nucleation.

Conclusion

A deep understanding of the initial nucleation process is indispensable for the rational design and synthesis of platinum nanoparticles with tailored properties. While the classical LaMer model provides a useful framework, recent advances in in-situ characterization have revealed the importance of non-classical pathways, including the formation of polynuclear intermediates and heterogeneous nucleation. The judicious selection of precursors, reducing agents, capping agents, and reaction conditions allows for fine control over the nucleation kinetics and, ultimately, the size, shape, and functionality of the resulting platinum nanoparticles. This guide provides the foundational knowledge for researchers and professionals to navigate the complexities of platinum nanoparticle synthesis and to develop novel materials for a wide array of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Multi-step atomic mechanism of platinum nanocrystals nucleation and growth revealed by in-situ liquid cell STEM - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. erda.dk [erda.dk]

- 7. Insights from In Situ Studies on the Early Stages of Platinum Nanoparticle Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Role of different platinum precursors on the formation and reaction mechanism of FePt nanoparticles and their electrocatalytic performance towards methanol oxidation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Gazi University Journal of Science » Submission » Synthesis of Platinum Particles from H2PtCl6 with Hydrazine as Reducing Agent [dergipark.org.tr]

- 14. Platinum nanoparticle - Wikipedia [en.wikipedia.org]

- 15. frontiersin.org [frontiersin.org]

- 16. d-nb.info [d-nb.info]

- 17. Nucleation reaction dynamics of Pt nanoparticles observed by the heterodyne transient grating method - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. Two routes for sonochemical synthesis of platinum nanoparticles with narrow size distribution - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 23. benchchem.com [benchchem.com]

- 24. [PDF] Polyol Synthesis of Platinum Nanoparticles: Control of Morphology with Sodium Nitrate | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.rsc.org [pubs.rsc.org]

Organoplatinum Chemistry: A Technical Guide to Fundamental Principles

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the core principles of organoplatinum chemistry. It covers the fundamental aspects of structure, bonding, synthesis, and reactivity of organoplatinum compounds, with a special focus on their applications in catalysis and medicine. This document is intended to serve as a comprehensive resource, incorporating detailed experimental protocols, quantitative data, and visual diagrams of key processes.

Core Principles of Organoplatinum Chemistry

Organoplatinum chemistry is the study of organometallic compounds that feature a direct chemical bond between a carbon and a platinum atom.[1] These compounds are notable for their stability and diverse reactivity, which has led to significant applications in both industrial catalysis and medicinal chemistry.[2][3]

Oxidation States and Stability

Organoplatinum compounds are found in oxidation states ranging from 0 to IV, with the +II state being the most common and stable.[1][4] The stability of the platinum-carbon (Pt-C) bond is a defining feature of these compounds, making them generally more robust than their organopalladium counterparts.[1][2] This increased stability allows for the isolation and characterization of reactive intermediates that are often transient in palladium-catalyzed reactions.[5] The general order of bond strength is Pt-C(sp) > Pt-O > Pt-N > Pt-C(sp³).[1]

| Oxidation State | Coordination Geometry | d-Electron Count | Representative Examples |

| Pt(0) | Trigonal, Tetrahedral | d¹⁰ | [Pt(PPh₃)₄], [Pt(C₂H₄)(PPh₃)₂][1] |

| Pt(II) | Square Planar | d⁸ | Zeise's Salt [K[PtCl₃(C₂H₄)]], Cisplatin [cis-PtCl₂(NH₃)₂][4] |

| Pt(IV) | Octahedral | d⁶ | [PtMe₃I]₄, [PtCl₂(OCOCH₂CH₂COOH)₂(NH₃)₂][1][6] |

Bonding in Organoplatinum Complexes

The bonding in organoplatinum complexes, particularly those involving alkenes and alkynes, is described by the Dewar-Chatt-Duncanson model. This model involves a synergistic interaction where the filled π-orbital of the ligand donates electron density to an empty d-orbital on the platinum atom (σ-donation), and simultaneously, a filled d-orbital on the platinum back-donates electron density into the empty π*-antibonding orbital of the ligand (π-back-donation). This interaction strengthens the metal-ligand bond and influences the reactivity of the coordinated ligand.

Synthesis of Organoplatinum Compounds

The synthesis of organoplatinum complexes is highly dependent on the desired oxidation state of the platinum center.

-

Organoplatinum(0) Complexes : These are typically prepared by the reduction of Pt(II) precursors in the presence of stabilizing ligands like phosphines, alkenes, or alkynes. A common method involves the reduction of potassium tetrachloroplatinate (K₂[PtCl₄]) with ethanolic potassium hydroxide (B78521) or hydrazine (B178648) in the presence of triphenylphosphine (B44618) and an alkene.[1]

-

Organoplatinum(II) Complexes : Alkyl and aryl Pt(II) complexes are often synthesized via the oxidative addition of an alkyl or aryl halide to a Pt(0) precursor, such as tetrakis(triphenylphosphine)platinum(0).[1] Alternatively, Pt(II) chlorides can be alkylated using organolithium or Grignard reagents.[1] Intramolecular C-H activation, or ortho-metalation, is another important route to stable Pt(II) complexes.[2]

-

Organoplatinum(IV) Complexes : The most common route to Pt(IV) compounds is the oxidative addition of a molecule (e.g., an alkyl halide or a halogen) to a Pt(II) complex.[3][7] The first synthesized organoplatinum compound, trimethylplatinum iodide, was prepared by reacting platinum(IV) chloride with methylmagnesium iodide.[1][8]

Fundamental Reactions in Organoplatinum Chemistry

The reactivity of organoplatinum complexes is characterized by several fundamental reaction types that are central to their catalytic and biological functions.

-

Oxidative Addition : A reaction where a metal complex with a low oxidation state is oxidized by the addition of a substrate, increasing the metal's oxidation state and coordination number. For example, the addition of methyl iodide (CH₃I) to a Pt(II) complex to form a Pt(IV) complex.[3]

-

Reductive Elimination : The reverse of oxidative addition, where two cisoidal ligands on the metal center are eliminated to form a new molecule, reducing the metal's oxidation state and coordination number. This is often the final, product-forming step in catalytic cycles.

-

Ligand Substitution : The replacement of one ligand by another in the coordination sphere of the platinum atom.

-

Insertion Reactions : The insertion of an unsaturated molecule (like an alkene or alkyne) into a metal-ligand bond (e.g., a Pt-H or Pt-C bond). This is a key step in reactions like hydrosilylation.[1]

Characterization Techniques

A variety of spectroscopic and analytical methods are employed to characterize organoplatinum compounds.[9][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying organoplatinum complexes.[11]

-

¹H and ¹³C NMR : Provide information about the organic ligands bound to the platinum center.

-

³¹P NMR : Essential for characterizing complexes containing phosphine (B1218219) ligands.[10]

-

¹⁹⁵Pt NMR : Directly probes the platinum nucleus (I = ½, 33.8% natural abundance), offering valuable insights into the electronic environment, coordination number, and geometry of the platinum center.[5][12]

-

| Complex Type | Typical ¹⁹⁵Pt Chemical Shift Range (ppm) |

| Pt(0) Complexes | 0 to -1000 |

| Pt(II) Halide Complexes | -1500 to -3000 |

| Pt(II) Alkyl/Aryl Complexes | -3000 to -5000 |

| Pt(IV) Complexes | +1000 to -2000 |

-

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying specific functional groups and bonding modes, such as the stretching frequencies of carbonyl (CO) or hydride (Pt-H) ligands.[9][13]

-

X-ray Crystallography : Provides unambiguous, three-dimensional structural information at the molecular level, confirming bond lengths, bond angles, and overall geometry.[10]

-

Mass Spectrometry : Used to determine the molecular weight and isotopic distribution, which is characteristic for platinum-containing compounds.[14][15]

Applications of Organoplatinum Chemistry

The unique properties of organoplatinum compounds have led to their use in diverse fields, most notably in catalysis and medicine.

Homogeneous Catalysis

While solid platinum is a major heterogeneous catalyst in the petrochemical industry, soluble organoplatinum complexes serve as important homogeneous catalysts.[1][8]

-

Hydrosilylation : The addition of a Si-H bond across a C=C double bond is effectively catalyzed by platinum complexes. Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are widely used for this purpose.[1][8] The catalytic mechanism is believed to involve Pt(0) and Pt(II) intermediates containing hydride, silyl, and alkene ligands.[1]

-

Shilov System : Organoplatinum compounds are implicated in the Shilov system, which involves the challenging functionalization of alkanes, such as the conversion of methane (B114726) to methyl chloride.[1][8]

Medicinal Chemistry: Anticancer Agents

The discovery of cisplatin's cytotoxic properties revolutionized cancer treatment.[16][17] Organoplatinum compounds function as anticancer agents primarily by binding to nuclear DNA, forming cross-links that inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[18][19]

| Drug | Chemical Formula | Key Structural Feature | Primary Clinical Applications |

| Cisplatin | cis-[PtCl₂(NH₃)₂] | Square planar Pt(II) with two ammine and two chloro ligands. | Testicular, ovarian, bladder, head and neck, lung cancers.[17][18][20] |

| Carboplatin | [Pt(CBDCA)(NH₃)₂] | Contains a bidentate cyclobutanedicarboxylate leaving group. | Ovarian cancer, lung cancer, and others; generally less toxic than cisplatin.[16][18] |

| Oxaliplatin | [Pt(ox)(DACH)] | Contains an oxalate (B1200264) leaving group and a diaminocyclohexane (DACH) carrier ligand. | Colorectal cancer, often in combination therapy.[16][18] |

Visualized Workflows and Mechanisms

Diagrams created using the DOT language provide clear visual representations of complex chemical processes.

Synthesis Workflow: Oxidative Addition

References

- 1. Organoplatinum chemistry - Wikipedia [en.wikipedia.org]

- 2. Inorganics | Special Issue : Organoplatinum Complexes [mdpi.com]

- 3. Organoplatinum Compounds Containing at Least Two Platinum–Carbon Bonds: Synthesis, Structure, and Practical Applications - ProQuest [proquest.com]

- 4. organoplatinum chemistry | PPTX [slideshare.net]

- 5. mdpi.com [mdpi.com]

- 6. Facile Synthesis of a Pt(IV) Prodrug of Cisplatin and Its Intrinsically 195mPt Labeled Analog: A Step Closer to Cancer Theranostic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Supramolecular Organoplatinum(IV) Chemistry: Dimers and Polymers Formed by Intermolecular Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organoplatinum chemistry - Wikiwand [wikiwand.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organometallic Chemistry | Bruker [bruker.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. research-portal.uu.nl [research-portal.uu.nl]

- 15. Double-Decker Platinum Complexes: From Visible to NIR-II Luminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijpcbs.com [ijpcbs.com]

- 17. Organo-platinum complexes as antitumor agents (review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jaoc.samipubco.com [jaoc.samipubco.com]

- 19. Synthetic Methods for the Preparation of Platinum Anticancer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Platinum - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safe Handling of Platinic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for platinic acid (also known as chlorothis compound or hydrogen hexachloroplatinate(IV)). It is intended to serve as a critical resource for laboratory personnel to ensure safe practices and mitigate risks associated with the use of this compound.

Hazard Identification and Classification

This compound is a highly corrosive and toxic substance that can cause severe health effects upon exposure.[1][2] It is classified as a hazardous substance and requires stringent handling protocols.[3] The primary hazards include severe skin and eye burns, respiratory and skin sensitization, and acute oral toxicity.[1] Inhalation may lead to an allergic respiratory reaction, potentially causing asthma-like symptoms, a condition known as platinosis.[2][4]

GHS Hazard Statements:

-

H301: Toxic if swallowed.[1]

-

H314: Causes severe skin burns and eye damage.[1]

-

H317: May cause an allergic skin reaction.[1]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

Quantitative Toxicity and Exposure Data

Adherence to established exposure limits is critical to prevent the adverse health effects associated with this compound. The following tables summarize the key quantitative data regarding its toxicity and permissible exposure limits.

Table 1: Acute Toxicity Data

| Route of Exposure | Species | LD50 Value |

| Intravenous | Rat | 49 mg/kg |

| Oral | Rat | 195 mg/kg |

Source: Safety Data Sheet[4]

Table 2: Occupational Exposure Limits for Platinum Soluble Salts (as Pt)

| Regulatory Body | Exposure Limit (TWA) | Notes |

| OSHA (PEL) | 0.002 mg/m³ | 8-hour time-weighted average.[6] |

| NIOSH (REL) | 0.002 mg/m³ | 10-hour time-weighted average.[6] |

| ACGIH (TLV) | 0.002 mg/m³ | 8-hour time-weighted average.[6] |

IDLH (Immediately Dangerous to Life or Health): 4 mg/m³ (as Platinum)[6]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent any direct contact.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specifications |

| Eyes/Face | Safety Goggles and Face Shield | Chemical safety goggles and a full-face shield are required where splashing is possible.[3][7] |

| Skin | Gloves and Protective Clothing | Impervious gloves (e.g., PVC), a lab coat, apron, or a full suit to prevent skin contact.[3][8] |

| Respiratory | Respirator | An approved/certified dust mask or respirator is necessary, especially when handling the solid form or when dust may be generated.[6][9] For higher concentrations, a full-facepiece positive-pressure, air-supplied respirator may be required. |

Experimental Protocols

Preparation of a 0.1 M this compound Solution

This protocol outlines the steps for the safe preparation of a 0.1 molar aqueous solution of this compound hexahydrate (H₂PtCl₆·6H₂O).

Materials:

-

This compound hexahydrate (solid)

-

Deionized or distilled water

-

Volumetric flask (1000 mL)

-

Analytical balance

-

Spatula

-

Beaker

-

Wash bottle

-

Appropriate PPE (see Table 3)

Procedure:

-

Don PPE: Before handling any chemicals, put on all required personal protective equipment.

-

Weighing: In a chemical fume hood, carefully weigh 51.79 g of this compound hexahydrate on an analytical balance.

-

Dissolving: Transfer the weighed solid into a beaker and add a small amount of deionized water to dissolve it.

-

Transfer: Carefully transfer the dissolved this compound into a 1000 mL volumetric flask.

-

Dilution: Add deionized water to the volumetric flask until the volume is close to the 1000 mL mark. Use a wash bottle for the final addition to ensure the meniscus is precisely on the calibration mark.

-

Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Storage: Transfer the prepared solution to a clearly labeled, clean, and dry storage bottle. Never store solutions in a volumetric flask.[6]

Protocol for a this compound Spill Cleanup (Small Spill)

This protocol is for small, incidental spills of this compound that can be managed by trained laboratory personnel. For large spills, evacuate the area and contact emergency responders.[10]

Materials:

-

Spill kit containing:

-

pH indicator paper[13]

Procedure:

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-

Don PPE: Ensure you are wearing the appropriate personal protective equipment before addressing the spill.

-

Containment: If the spill is a liquid, create a dike around the spill using absorbent material to prevent it from spreading.[14] For solid spills, proceed to the next step.

-

Neutralization (for acidic solutions): Cautiously sprinkle sodium bicarbonate over the spill, starting from the edges and working inwards.[15] Avoid creating dust. Test the pH of the mixture with indicator paper to ensure it is neutralized (pH 6-8).[13]

-

Absorption: Cover the neutralized liquid or the solid spill with an inert absorbent material.[11]

-

Collection: Carefully scoop the absorbed and neutralized material into a plastic dustpan and transfer it into a heavy-duty plastic bag.[12]

-

Decontamination: Wipe the spill area with a damp cloth or sponge. Place all contaminated cleaning materials into the waste bag.

-

Disposal: Seal the waste bag, label it as hazardous waste containing this compound, and dispose of it according to institutional and local regulations.[14]

-

Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.

Diagrams

Logical Workflow for Handling this compound

Caption: A logical workflow for the safe handling of this compound.

Hazards and Safety Measures for this compound

Caption: Cause-and-effect diagram of this compound hazards and corresponding safety measures.

Storage and Incompatibility

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

Storage Conditions:

Incompatible Materials:

Decomposition and Waste Disposal

Hazardous Decomposition Products: Upon heating, this compound can decompose to produce toxic and corrosive fumes, including hydrogen chloride and platinum oxides.[6][15]